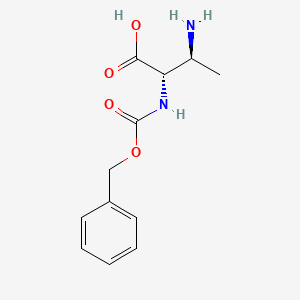
(2S,3S)-3-Amino-2-(((benzyloxy)carbonyl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-Amino-2-(((benzyloxy)carbonyl)amino)butanoic acid is a chiral amino acid derivative. This compound is notable for its structural complexity and potential applications in various fields, including medicinal chemistry and peptide synthesis. The presence of both amino and carboxyl functional groups makes it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Amino-2-(((benzyloxy)carbonyl)amino)butanoic acid typically involves the protection of the amino group followed by selective functionalization of the butanoic acid backbone. One common method includes the use of benzyloxycarbonyl (Cbz) as a protecting group for the amino function. The synthetic route may involve the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Butanoic Acid Backbone: The protected amino acid is then subjected to various reactions to introduce the desired functional groups on the butanoic acid backbone.
Deprotection: The final step involves the removal of the protecting group under acidic or hydrogenolytic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Amino-2-(((benzyloxy)carbonyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed to replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with unique functional groups that can be further utilized in synthetic chemistry.
Scientific Research Applications
(2S,3S)-3-Amino-2-(((benzyloxy)carbonyl)amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of peptides and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S)-3-Amino-2-(((benzyloxy)carbonyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the functional groups present and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Amino-2-(((benzyloxy)carbonyl)amino)butanoic acid: A stereoisomer with different spatial arrangement of atoms.
(2S,3S)-3-Methylglutamate: Another amino acid derivative with a similar backbone but different substituents.
Uniqueness
(2S,3S)-3-Amino-2-(((benzyloxy)carbonyl)amino)butanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of stereochemically pure compounds and in applications requiring specific molecular interactions.
Properties
Molecular Formula |
C12H16N2O4 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
(2S,3S)-3-amino-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H16N2O4/c1-8(13)10(11(15)16)14-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,17)(H,15,16)/t8-,10-/m0/s1 |
InChI Key |
JZQPIDYETHSPHN-WPRPVWTQSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)N |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13086944.png)

![Furan-2-yl(9-(thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone](/img/structure/B13086953.png)
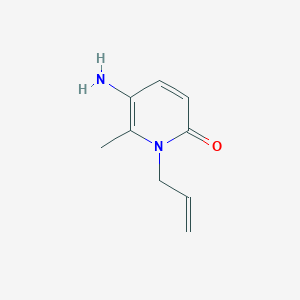
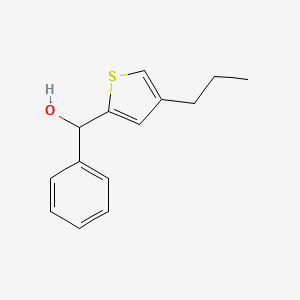
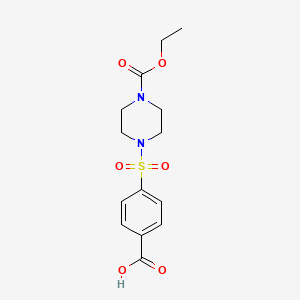
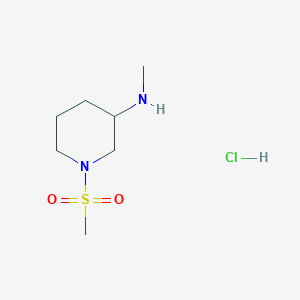
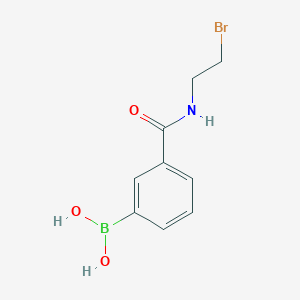

![3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13086996.png)

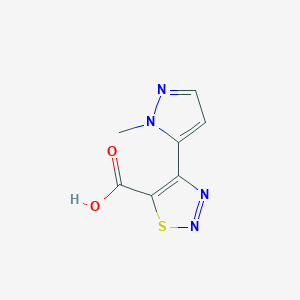
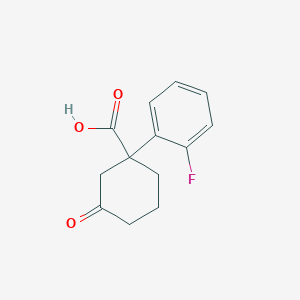
amine](/img/structure/B13087042.png)
